tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate
Description
The compound tert-butyl 2-(tert-butyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate is a bicyclic heterocyclic molecule featuring a pyrido[3,2-d]pyrimidine core with a tert-butyl ester at position 5 and a second tert-butyl substituent at position 2. Pyridopyrimidine derivatives are critical intermediates in medicinal chemistry, particularly in kinase inhibitor development (e.g., CDK4/6 and HDAC6 inhibitors) . The tert-butyl group enhances solubility and metabolic stability, making it a common protective group in drug discovery .
Properties
Molecular Formula |
C16H25N3O2 |
|---|---|
Molecular Weight |
291.39 g/mol |
IUPAC Name |
tert-butyl 2-tert-butyl-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H25N3O2/c1-15(2,3)13-17-10-12-11(18-13)8-7-9-19(12)14(20)21-16(4,5)6/h10H,7-9H2,1-6H3 |
InChI Key |
VHYSRGDKMYSMNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C2C(=N1)CCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions
Cyclization is a critical step in forming the dihydropyrido-pyrimidine structure. Common methods include:
Using Borylation Reactions : A method involving arylboronic acids and palladium catalysts can facilitate the formation of the pyrimidine ring through Suzuki coupling reactions. For instance, a typical reaction might involve:
Carboxylation and Esterification
After forming the core structure, the next step involves introducing the carboxylate group:
Esterification Method : This can be achieved by reacting the hydroxyl group with tert-butyl chloroformate in the presence of a base like triethylamine.
Direct Carboxylation : In some cases, direct carboxylation using carbon dioxide under pressure may be employed to introduce the carboxylic acid functionality.
The yields for these reactions can vary based on conditions and starting materials. Typical yields reported in literature for similar compounds range from 70% to 95%, depending on the efficiency of purification techniques used such as column chromatography.
Table 1: Summary of Synthesis Steps
| Step | Methodology | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | Suzuki Reaction | 85-95 | Requires inert atmosphere |
| Esterification | Reaction with tert-butyl chloroformate | 70-90 | Base required for reaction |
| Purification | Column Chromatography | - | Essential for achieving high purity |
Characterization of tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate typically involves:
Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity of the compound.
Mass Spectrometry (MS) : Provides molecular weight confirmation.
High Performance Liquid Chromatography (HPLC) : Used to assess purity levels.
Chemical Reactions Analysis
tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidative coupling reactions to form multi-substituted pyrido[3,2-d]pyrimidines.
Reduction: It can participate in reductive dimerization reactions, often catalyzed by nickel.
Common reagents used in these reactions include nickel catalysts, tert-butyl methyl ketone, and tert-butyl nitrile. The major products formed from these reactions are multi-substituted pyrido[3,2-d]pyrimidines and their derivatives .
Scientific Research Applications
tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: Its potential medicinal properties are being explored for the treatment of various diseases.
Industry: It is used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate involves its interaction with molecular targets and pathways in the body. The compound’s unique structure allows it to bind to specific enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, including anti-inflammatory, anti-cancer, and antimicrobial activities .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: Electron-donating groups (e.g., amino) increase nucleophilicity at position 2, facilitating further derivatization . Halogenated derivatives (e.g., chloro) serve as electrophilic intermediates for cross-coupling reactions .
Isomerism :
- Pyrido[3,2-d]pyrimidine derivatives (e.g., –3) are distinct from [4,3-d] isomers (e.g., ) in ring connectivity, affecting π-π stacking and hydrogen-bonding interactions with biological targets .
Biological Relevance: Analogs with methyl or amino substituents are precursors for HDAC6 and CDK4/6 inhibitors, respectively . The phenyl-substituted [4,3-d] isomer () demonstrates altered pharmacokinetics compared to [3,2-d] derivatives due to differences in planarity .
Commercial Availability and Pricing
Biological Activity
tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate (CAS No. 1174007-44-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anti-inflammatory properties and structure-activity relationships (SARs).
- Molecular Formula : C₁₂H₁₇N₃O₂
- Molecular Weight : 235.28 g/mol
- Purity : Typically >98% in commercial preparations
- Storage Conditions : Sealed in a dry environment at 2-8°C
Biological Activity Overview
The biological activity of this compound has been primarily investigated for its anti-inflammatory properties. Research indicates that derivatives of pyrido[3,2-d]pyrimidines exhibit significant inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory effects of related compounds. For instance, certain pyrimidine derivatives demonstrated potent COX-2 inhibition with IC₅₀ values comparable to established anti-inflammatory drugs such as celecoxib and indomethacin:
| Compound | IC₅₀ (μmol) | Comparison Drug | IC₅₀ (μmol) |
|---|---|---|---|
| This compound | TBD | Celecoxib | 0.04 ± 0.01 |
| Compound A | 0.04 ± 0.09 | Indomethacin | 9.17 |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the pyrimidine ring significantly affect the biological activity of these compounds. Electron-releasing substituents enhance COX inhibition and overall anti-inflammatory potency:
- Substituent Positioning : The position of alkyl or halogen groups on the pyrimidine ring can alter enzyme affinity.
- Functional Group Influence : The presence of tert-butyl groups has been associated with increased lipophilicity and bioavailability.
Study 1: In Vitro Analysis
A study conducted on various pyrido[3,2-d]pyrimidine derivatives demonstrated their ability to suppress inflammatory markers in RAW264.7 macrophages. The most potent compounds showed a significant reduction in both COX-2 and inducible nitric oxide synthase (iNOS) expression levels.
Study 2: In Vivo Efficacy
In vivo tests using carrageenan-induced paw edema models revealed that certain derivatives exhibited anti-inflammatory effects comparable to standard treatments. The effective dose (ED₅₀) for some derivatives was calculated to be around 11.60 μM, indicating promising therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
